2-(Triphenylphosphoranylidene)propionaldehyde

Catalog No.
S781783
CAS No.
24720-64-7
M.F
C21H19OP
M. Wt
318.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Triphenylphosphoranylidene)propionaldehyde

CAS Number

24720-64-7

Product Name

2-(Triphenylphosphoranylidene)propionaldehyde

IUPAC Name

2-(triphenyl-λ5-phosphanylidene)propanal

Molecular Formula

C21H19OP

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C21H19OP/c1-18(17-22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3

InChI Key

VHUQEFAWBCDBSC-UHFFFAOYSA-N

SMILES

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=O

Canonical SMILES

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=O

Wittig Reaction:

  • One of the primary applications of 2-(Triphenylphosphoranylidene)propionaldehyde is as a reactant in the Wittig reaction . This reaction allows for the controlled formation of new carbon-carbon double bonds (alkenes) between an aldehyde or ketone and a stabilized carbanion derived from the phosphoranylidene group. The reaction is particularly useful for introducing specific carbon chains and functionalities into organic molecules.

Synthesis of Alkenes:

  • By reacting 2-(Triphenylphosphoranylidene)propionaldehyde with various carbonyl compounds (aldehydes and ketones), researchers can synthesize a wide range of alkenes with defined structures. This versatility makes it a valuable tool for organic synthesis in various research fields, including medicinal chemistry, materials science, and natural product synthesis.

Study of Reaction Mechanisms:

  • The Wittig reaction and related olefination processes involving 2-(Triphenylphosphoranylidene)propionaldehyde are well-studied reactions in organic chemistry. Researchers use this reaction system to investigate the mechanisms of nucleophilic addition reactions and the factors influencing their selectivity. This knowledge is crucial for the development of new and improved methods for organic synthesis.

Development of New Reagents and Catalysts:

  • The success of 2-(Triphenylphosphoranylidene)propionaldehyde in the Wittig reaction has inspired the development of new and improved phosphorane-based reagents and catalysts for olefination reactions. These novel reagents offer advantages like increased reactivity, improved functional group tolerance, and asymmetric synthesis capabilities, further expanding the toolbox for organic chemists.
  • Origin: TPP is not naturally occurring and is synthesized in laboratories [].
  • Significance: TPP is a versatile building block for creating carbon-carbon double bonds (alkenes) through Wittig reactions and its variations [, ]. These reactions are crucial for synthesizing complex organic molecules, including pharmaceuticals, natural products, and functional materials [].

Molecular Structure Analysis

TPP possesses a unique structure with two key functional groups:

  • Triphenylphosphoranylidene (Ph3P=C): This moiety consists of a central carbon atom doubly bonded to a phosphorus atom (P) surrounded by three phenyl rings (Ph). The double bond creates a nucleophilic carbanion character on the carbon, essential for Wittig reactions [].
  • Propionaldehyde (CH3CH2CHO): This part of the molecule contains a carbonyl group (C=O) attached to a three-carbon chain. The aldehyde group (CHO) plays a secondary role and can be involved in further transformations [].

Chemical Reactions Analysis

The primary application of TPP lies in olefination reactions, particularly the Wittig reaction.

  • Wittig Reaction: In this reaction, TPP reacts with a carbonyl compound (R'C=O) to form an alkene (R'=CH-CHR) and triphenylphosphine oxide (Ph3P=O) [].
Ph3P=CHCH2CHO (TPP) + R'C=O --> R'CH=CHR + Ph3P=O

Variations of the Wittig reaction, like the Horner-Wadsworth-Emmons reaction and the Tebbe olefination, utilize TPP or its derivatives to achieve selective alkene formation [].

  • Decomposition: TPP can decompose upon prolonged storage or exposure to heat, forming triphenylphosphine oxide and other unidentified products [].

Physical And Chemical Properties Analysis

  • Melting Point: 213-217°C [].
  • Color: Brown to white [].
  • Solubility: Soluble in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran [].
  • Stability: Moderately air and moisture sensitive [].

In the Wittig reaction, the ylide character (nucleophilic carbanion) of the triphenylphosphoranylidene group in TPP attacks the electrophilic carbon atom of the carbonyl compound. This leads to the formation of a new carbon-carbon double bond (alkene) and the expulsion of triphenylphosphine oxide [].

  • Toxicity: TPP is suspected to be harmful if swallowed. No specific data on its toxicity is readily available [].
  • Flammability: Flammable solid. Data on flash point and ignition temperature is not available [].
  • Reactivity: May react with strong oxidizing agents [].

XLogP3

3.6

Wikipedia

2-(Triphenylphosphoranylidene)propionaldehyde

Dates

Modify: 2023-08-15

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